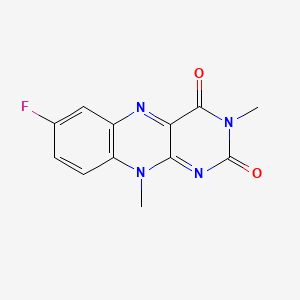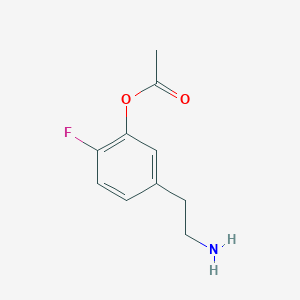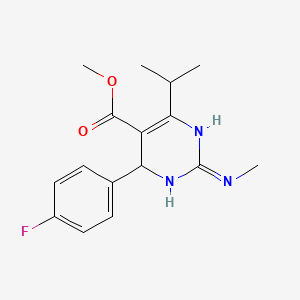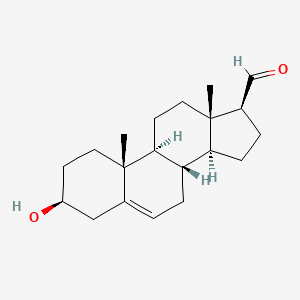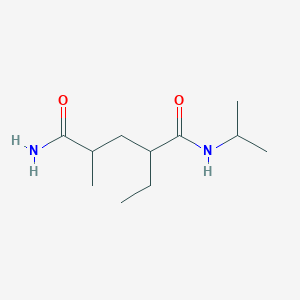
4-ethyl-2-methyl-N'-propan-2-ylpentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(N-isopropylacrylamide-co-acrylamide) is a copolymer composed of N-isopropylacrylamide and acrylamide. This compound is known for its unique thermo-responsive properties, which make it valuable in various scientific and industrial applications. The copolymer exhibits a lower critical solution temperature (LCST) around 32°C, where it transitions from a hydrophilic to a hydrophobic state .
准备方法
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-co-acrylamide) can be synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide and acrylamide in the presence of an initiator such as ammonium persulfate and a catalyst like N,N,N’,N’-tetramethylethylenediamine . The reaction is typically carried out in an aqueous solution at a controlled temperature to achieve the desired copolymer composition.
Industrial Production Methods
In industrial settings, the copolymer is produced using similar free radical polymerization techniques but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. The copolymer is then purified and processed into various forms, such as hydrogels or films, depending on the intended application .
化学反应分析
Types of Reactions
Poly(N-isopropylacrylamide-co-acrylamide) undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The copolymer can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can introduce various functional groups, enhancing the copolymer’s properties .
科学研究应用
Poly(N-isopropylacrylamide-co-acrylamide) has a wide range of applications in scientific research:
作用机制
The mechanism by which Poly(N-isopropylacrylamide-co-acrylamide) exerts its effects is primarily based on its thermo-responsive properties. At temperatures below its LCST, the copolymer is hydrophilic and swells in water. Above the LCST, it becomes hydrophobic and collapses, expelling water. This behavior is exploited in various applications, such as drug delivery, where the copolymer can release drugs in response to temperature changes .
相似化合物的比较
Similar Compounds
Poly(N-isopropylacrylamide): A homopolymer with similar thermo-responsive properties but lacks the versatility provided by the acrylamide component.
Poly(acrylamide): A hydrophilic polymer used in various applications but does not exhibit thermo-responsive behavior.
Poly(N-isopropylacrylamide-co-poly(acrylic acid)): Another copolymer with pH and temperature sensitivity, used in environmental applications.
Uniqueness
Poly(N-isopropylacrylamide-co-acrylamide) is unique due to its combination of thermo-responsive and hydrophilic properties, making it suitable for a broader range of applications compared to its homopolymer counterparts .
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
4-ethyl-2-methyl-N'-propan-2-ylpentanediamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-9(6-8(4)10(12)14)11(15)13-7(2)3/h7-9H,5-6H2,1-4H3,(H2,12,14)(H,13,15) |
InChI 键 |
CPTSSQYBZLNSDM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)C(=O)N)C(=O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


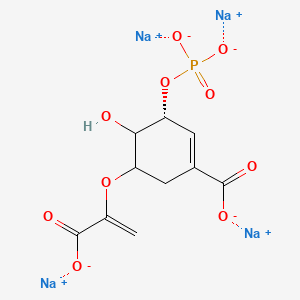
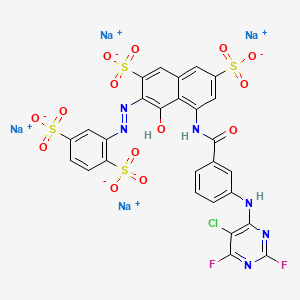
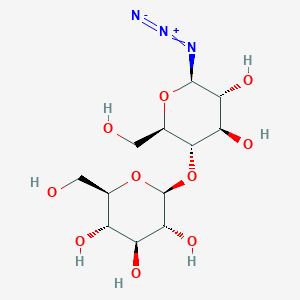
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)

![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
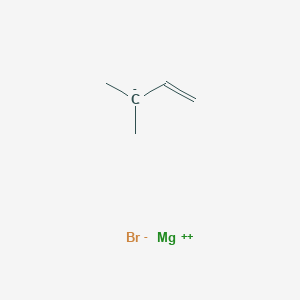
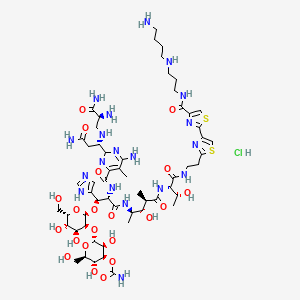

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
